![molecular formula C27H25ClN4O3S B2702600 N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-36-3](/img/structure/B2702600.png)
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
BenchChem offers high-quality N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide and its derivatives have been explored for their antimicrobial properties. Compounds related to this chemical structure have been synthesized and screened for in vitro antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization for Potential Therapeutic Use
Research has been conducted on the synthesis and characterization of new quinazolines, including derivatives of the molecule , as potential antimicrobial agents. These studies involve creating and evaluating the biological activities of these compounds, highlighting their potential in therapeutic applications (Desai, Shihora, & Moradia, 2007).
Exploration in Heterocyclic Chemistry
The molecule and its related compounds have been a subject of interest in the field of heterocyclic chemistry, where researchers explore the synthesis and alkylation of various quinazoline derivatives. These studies provide insights into the molecular structure and potential applications of these compounds in medicinal chemistry (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Potential Role in Inflammatory Responses
There has been investigation into the anti-inflammatory effects of related compounds, exploring their potential in treating inflammatory conditions. This research indicates the relevance of these molecules in developing new therapeutic agents for inflammation-related diseases (Torres et al., 1999).
Corrosion Inhibition in Industrial Applications
Apart from biomedical applications, compounds similar to N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide have been studied for their role as corrosion inhibitors in industrial settings, particularly for protecting metals like steel in acidic environments (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c28-21-3-1-2-19(14-21)16-29-25(33)20-6-4-18(5-7-20)17-32-26(34)23-15-22(31-10-12-35-13-11-31)8-9-24(23)30-27(32)36/h1-9,14-15,23H,10-13,16-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOFVVYOXQLSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)
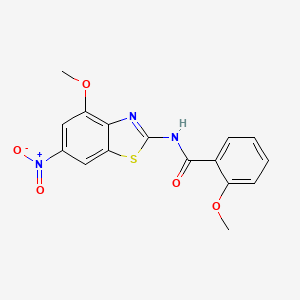

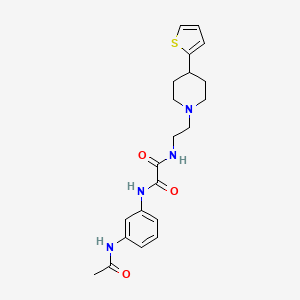
![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
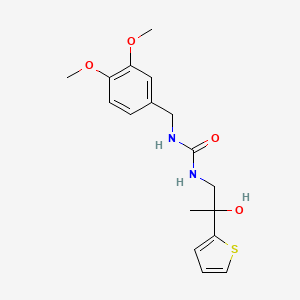
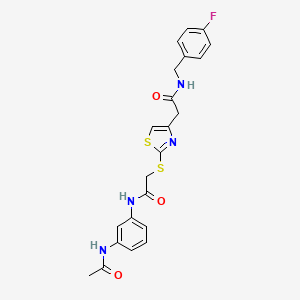
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)
![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
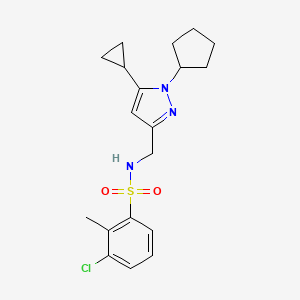
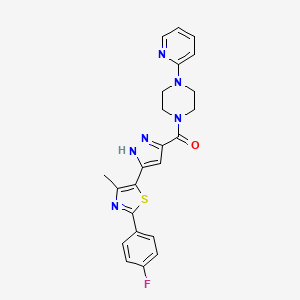
![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)